molecular formula C7H4ClN3S B1455502 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione CAS No. 91996-76-8

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Cat. No. B1455502
CAS RN: 91996-76-8
M. Wt: 197.65 g/mol
InChI Key: UKKAUWMAMJUALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves reactions with amines and other nitrogen-containing compounds . The specific synthesis pathway can vary depending on the desired substituents on the pyrimidine ring .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines have a fused ring structure consisting of a pyridine ring and a pyrimidine ring . The exact structure can vary depending on the substituents attached to the rings .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of these compounds can be influenced by the substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure . Factors such as polarity, solubility, and stability can be influenced by the substituents on the rings .

Scientific Research Applications

Anticancer Research

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione: has shown potential in anticancer research due to its ability to inhibit certain kinases involved in cell proliferation . It’s particularly noteworthy in the synthesis of compounds like API-1 , which is a promising antiproliferative agent .

Antimicrobial Activity

This compound has been associated with antimicrobial properties, making it a candidate for developing new antibiotics that target resistant strains of bacteria .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of derivatives of this compound make it a valuable resource for the development of new pain relief medications .

Hypotensive Effects

Research has indicated that 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione derivatives can exhibit hypotensive effects, which could be beneficial in treating high blood pressure .

Antihistaminic Properties

The antihistaminic activities of this compound suggest its use in allergy treatment, providing relief from allergic reactions .

Tyrosine Kinase Inhibition

Derivatives of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione have been found to inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells. This makes it a significant molecule in cancer therapy research .

Cyclin-Dependent Kinase (CDK) Inhibition

The compound has applications in inhibiting CDKs, which are important in cell cycle regulation. This is particularly relevant in the study of cell growth and cancer .

Antiviral Research

There’s evidence to suggest that derivatives of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione have antiviral properties, making them useful in the study of treatments for viral infections .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, many pyrido[2,3-d]pyrimidines have been studied for their potential as kinase inhibitors . Kinases are enzymes that play key roles in signal transduction pathways in cells, and inhibiting these enzymes can have therapeutic effects .

Future Directions

Pyrido[2,3-d]pyrimidines are an active area of research, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and optimizing their properties for therapeutic use .

properties

IUPAC Name

2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAUWMAMJUALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=NC2=S)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Reactant of Route 2
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Reactant of Route 3
Reactant of Route 3
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Reactant of Route 4
Reactant of Route 4
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Reactant of Route 5
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Reactant of Route 6
Reactant of Route 6
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.